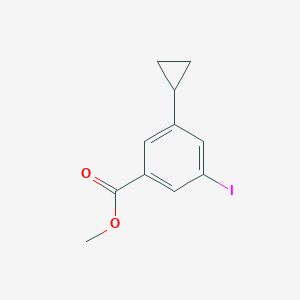

Methyl 3-cyclopropyl-5-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

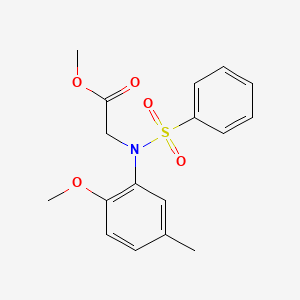

“Methyl 3-cyclopropyl-5-iodobenzoate” is a chemical compound with the CAS Number: 2247974-13-4 . It has a molecular weight of 302.11 . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C11H11IO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane derivatives are known to undergo various reactions . For example, they can participate in cobalt-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

“this compound” is an oil . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique

1. Catalytic Cyclization Reactions

Methyl 2-iodobenzoates, including compounds similar to Methyl 3-cyclopropyl-5-iodobenzoate, have been used in catalytic cyclization reactions with various aromatic aldehydes. These reactions, catalyzed by cobalt bidentate phosphine complexes, produce phthalide derivatives efficiently. This process is compatible with a variety of functional groups on the aryl ring, indicating its versatility in organic synthesis (Chang, Jeganmohan, & Cheng, 2007).

2. Synthesis of N-Substituted Phthalimides

Carbonylative cyclization of o-iodobenzoic acid, using a polymer-supported palladium–N-heterocyclic carbene complex, leads to the formation of N-substituted phthalimides. Methyl o-iodobenzoate, a compound structurally related to this compound, demonstrates this process's potential in synthesizing useful organic compounds (Khedkar, Khan, Dhake, & Bhanage, 2012).

3. Crystal Structure and Antifungal Activity Studies

Structural analysis and antifungal activity studies have been conducted on compounds containing cyclopropyl and iodobenzoate moieties. These studies, including X-ray diffraction and DFT calculations, have provided insights into the structure-activity relationship of such compounds, indicating their potential in pharmaceutical applications (Zhai et al., 2016).

4. Difluoromethylation Processes

The difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a compound related to this compound, has been demonstrated on a multikilogram scale. This process highlights the compound's applicability in large-scale organic synthesis, especially in producing fluorinated organic compounds (Sperry & Sutherland, 2011).

Propriétés

IUPAC Name |

methyl 3-cyclopropyl-5-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCSJYAICDACPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2CC2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)